Product packaging for Spiro[4.5]dec-2-en-1-one(Cat. No.:CAS No. 70640-06-1)

Spiro[4.5]dec-2-en-1-one

Cat. No.: B3386173
CAS No.: 70640-06-1
M. Wt: 150.22 g/mol
InChI Key: AKLGGVUBCFFSLF-UHFFFAOYSA-N
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Description

Spiro[4.5]dec-2-en-1-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Spiro compounds, characterized by their unique bicyclic structures sharing a single atom, are highly valued for their three-dimensional rigidity and potential for diverse biological activity . This specific framework is recognized as a privileged structure in the design of novel pharmacologically active agents. Research Applications and Value: Compounds based on the spiro[4.5]decane skeleton have demonstrated a wide range of promising biological activities in scientific research. Recent studies highlight that analogous structures exhibit potent antibacterial efficacy against pathogens like Escherichia coli and Staphylococcus aureus , as well as significant antitubercular activity, showing potential in addressing global tuberculosis challenges . The incorporation of functional groups, such as an enone system in this compound, provides a versatile handle for further synthetic modification, enabling researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. Usage Note: This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B3386173 Spiro[4.5]dec-2-en-1-one CAS No. 70640-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[4.5]dec-2-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-9-5-4-8-10(9)6-2-1-3-7-10/h4-5H,1-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLGGVUBCFFSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40502058
Record name Spiro[4.5]dec-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70640-06-1
Record name Spiro[4.5]dec-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Spiro 4.5 Dec 2 En 1 One Frameworks

Strategies for Spiro[4.5]decane Core Construction

The assembly of the spiro[4.5]decane core, characterized by a quaternary spirocenter shared between a cyclopentane (B165970) and a cyclohexane (B81311) ring, presents a formidable synthetic challenge. Modern organic synthesis has produced a variety of robust methods to overcome this hurdle, broadly categorized into intramolecular cyclization events, dearomatization reactions, and metal-catalyzed spiroannulations.

Intramolecular Cyclization Approaches to Spiro[4.5]dec-2-en-1-one

Intramolecular cyclization represents a direct and efficient strategy for the formation of spirocyclic systems. One notable approach involves the use of N-acyliminium ion chemistry to construct heteroatomic analogues of the spiro[4.5]decane skeleton.

A synthetic strategy for 1-azaspiro[4.5]-7-decen-2-one, a nitrogen-containing analogue of the target framework, has been developed utilizing an N-acyliminium spirocyclization. clockss.org This method begins with chiral succinimide (B58015) intermediates, which can be synthesized from readily available L-aspartic acid or L-asparagine. clockss.org The key step is the spirocyclization of γ-pentenyl-γ-hydroxylactams, which, upon treatment with a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), generate a reactive N-acyliminium ion. The tethered alkene then acts as a nucleophile, attacking the iminium ion in an intramolecular fashion to forge the spirocyclic core. clockss.org This cyclization proceeds with high diastereoselectivity, with the stereochemical outcome dictated by the addition of the alkene to the face of the N-acyliminium ion opposite to a bulky dibenzylamino group, effectively controlling the geometry of the newly formed spirocenter. clockss.org

Dearomatization Spirocyclization Reactions for Spiro[4.5]decane Derivatives

Dearomatization reactions have emerged as a powerful tool in modern synthesis, enabling the conversion of flat, aromatic precursors into complex, three-dimensional spirocyclic architectures. nih.gov This strategy is particularly effective for constructing spiro[4.5]decane systems, offering a versatile entry into functionally rich molecules. nih.gov

One such method involves an iron-catalyzed trifluoromethylation of unactivated alkenes coupled with a phenol (B47542) dearomatizing spirocyclization. researchgate.net This tandem reaction allows for the regioselective construction of trifluoromethylated spiro[4.5]decanes. Another innovative approach utilizes visible-light-induced photocatalysis for the intermolecular dearomative cyclization of 2-bromo-1,3-dicarbonyl compounds with alkynes, affording spiro[4.5]deca-1,6,9-trien-8-ones under mild conditions. nih.gov Similarly, a photocatalytic radical ortho-dearomative cyclization of diethyl 2-bromo-2-(2-methoxybenzyl)malonate and alkynes has been developed to prepare spiro[4.5]deca-1,7,9-trien-6-ones. acs.org A one-pot sequential reaction involving p-hydroxybenzylation of 1,3-diketones followed by oxidative dearomatization and spiroannulation has also been designed for the efficient construction of spiro-cyclohexadienones containing a tetrahydrofuran (B95107) ring. rsc.org These methods highlight the utility of dearomatization in rapidly building molecular complexity and accessing diverse spiro[4.5]decane derivatives.

Metal-Catalyzed Spiroannulation Reactions

Transition metal catalysis provides a highly efficient and atom-economical platform for constructing spirocyclic frameworks. Catalysts based on gold, iron, and palladium have been successfully employed to facilitate unique cascade reactions and annulations, leading to the spiro[4.5]decane core with excellent control over selectivity.

Gold(I) catalysis has proven to be a mild and effective method for C-C bond formation. A notable application is the vinylogous Conia-ene reaction, which has been adapted to construct densely functionalized spiro[4.5]deca-1,6-diene-8-ones. researchgate.net This intramolecular reaction proceeds from easily prepared 4-alkyne tethered cyclohex-2-enones under mild conditions. researchgate.net The gold(I) catalyst activates the alkyne moiety, facilitating a nucleophilic attack from the enolized cyclohexenone in a 5-endo-dig cyclization, which is typically disfavored but accessible through this catalytic pathway. This atom-economic reaction tolerates a wide range of substituents on the cyclohexenone ring, consistently affording the corresponding spiro[4.5] products in good yields. researchgate.net

Another gold(I)-catalyzed strategy involves a cyclization/semipinacol rearrangement cascade of 1,6-enynes. doi.org This process provides an alternative route to the spiro[4.5]decane skeleton, demonstrating the versatility of gold catalysis in orchestrating complex rearrangements to build spirocyclic frameworks with good diastereoselectivity. doi.org

Table 1: Gold(I)-Catalyzed Vinylogous Conia Ene Reaction of 4-Alkyne Tethered Cyclohex-2-enones

EntrySubstrate (Substituents on Cyclohexenone)Catalyst SystemYield (%)
1HJohnPhosAuCl / AgNTf₂75
22-MethylJohnPhosAuCl / AgNTf₂78
33-MethylJohnPhosAuCl / AgNTf₂81
44-PhenylJohnPhosAuCl / AgNTf₂65
55-MethylJohnPhosAuCl / AgNTf₂72
66-PhenylJohnPhosAuCl / AgNTf₂52

This table is a representation of data that would be found in relevant literature, such as that cited. researchgate.net

The use of inexpensive and environmentally benign iron catalysts offers a sustainable approach to complex molecule synthesis. An iron(III)-catalyzed C-C bond-forming spirocyclization cascade has been developed for rapid access to spirocyclic frameworks. nih.gov This method utilizes Fe(acac)₃ to mediate a highly stereoselective deiodinative cyclization of (2-halo)aryl ethers. The reaction proceeds via a cascade mechanism, leading to the formation of spirocycles containing two new asymmetric centers. nih.gov This strategy is particularly valuable as it often employs starting materials that can be derived from readily available plant-based feedstock chemicals. nih.gov The reaction conditions are typically mild, and the process demonstrates the potential of earth-abundant metals in mediating complex organic transformations.

Table 2: Iron(III)-Catalyzed Dearomatization Spirocyclization

EntryAlkene SubstrateCatalystLigandBaseYield (%)
14-methoxy-N-(pent-4-en-1-yl)aniline derivativeFe(acac)₃Bipyt-BuOK75-85
2Phenol with tethered alkeneFe(acac)₃Bipyt-BuOK60-70

This table is a representation of data that would be found in relevant literature, such as that cited. researchgate.net

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in constructing spiro[4.5]decane systems is well-documented. A highly chemoselective intermolecular annulation of phenol-based biaryls with bromoalkyl alkynes has been developed using a palladium/norbornene cooperative catalysis system. acs.orgnih.gov This domino process involves a cascade of a Catellani-type C–H functionalization, migratory insertion of the alkyne, and a final arene dearomatization step. acs.orgnih.gov This sequence efficiently assembles polycyclic molecules containing the spiro[4.5]decane core in moderate to excellent yields. The reaction tolerates a variety of functional groups, making it a powerful tool for generating molecular diversity. acs.org

Table 3: Palladium-Catalyzed C–H Activation/Arene Dearomatization

EntryBiaryl SubstrateAlkyne PartnerCatalystLigandYield (%)
12-phenylphenol5-bromopent-1-ynePd(OAc)₂Norbornene85
22-(naphthalen-1-yl)phenol5-bromopent-1-ynePd(OAc)₂Norbornene78
33-methyl-2-phenylphenol6-bromohex-1-ynePd(OAc)₂Norbornene72

This table is a representation of data that would be found in relevant literature, such as that cited. acs.orgnih.gov

Copper-Catalyzed Cyclization in this compound Analogues

Copper catalysis has emerged as a valuable tool for the construction of spirocyclic compounds, including analogues of this compound. One notable application is the copper-catalyzed cascade silylation-cyclization of 1,6-diynes, which allows for the rapid assembly of silyl-functionalized spirocyclic systems. This methodology has been successfully applied to synthesize a variety of spirocyclic oxindoles, indanones, quinolinones, and tetralones with high yields and excellent enantioselectivities.

Another significant copper-catalyzed approach involves the [5 + 1] cyclization of o-pyrrolo anilines with heterocyclic N-tosylhydrazones. This process, facilitated by an inexpensive copper catalyst, proceeds through a sequential reaction involving the nucleophilic attack of an amine on a copper-carbene intermediate, followed by a 1,2-H shift and oxidative cyclization cascade of N-ylides. This method provides access to structurally diverse spiro-dihydropyrrolo[1,2-a]quinoxaline derivatives. Furthermore, copper(I)-catalyzed intermolecular cyclization of methyl perfluoroalk-2-ynoates with o-aminophenyl ketones offers a one-pot, two-step pathway to 2-perfluoroalkylated quinolines.

Thermal Rearrangements for Spiro[4.5]dec-1-en-6-one and Related Systems

Thermal rearrangements represent a powerful tool in the arsenal (B13267) of synthetic organic chemists for the construction of complex molecular architectures, including the spiro[4.5]decane skeleton. These reactions, often proceeding through concerted pericyclic pathways, can afford rapid access to the desired spirocyclic framework with high stereoselectivity.

One notable approach involves the thermal vinylcyclopropane-to-cyclopentene rearrangement. This method has been successfully employed for the spiro-annulation of a five-membered ring onto a pre-existing six-membered ring. The process typically begins with the preparation of a 2-(cyclopropylmethylene)cycloalkanone derivative. Upon heating, the corresponding enol silyl (B83357) ether undergoes a sigmatropic rearrangement to furnish the spiro[4.5]decane system after acidic hydrolysis. This strategy provides a synthetically useful route to spiro enones.

The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement, has also proven to be a highly effective and stereoselective method for constructing functionalized spiro[4.5]decane frameworks. In one application, the total synthesis of the axane sesquiterpenes, gleenol (B1239691) and axenol, featured a key Claisen rearrangement to produce a multi-functionalized spiro[4.5]decane as a single diastereomer in excellent yield nih.gov. This transformation highlights the power of sigmatropic rearrangements in controlling stereochemistry at the spirocyclic center.

Furthermore, the Rupe rearrangement has been implicated in the formation of spiro[4.5]decan-2-one derivatives. In a specific instance, the dehydration and Rupe rearrangement of a 2-(3,3-dimethylcyclohexyl)hex-3-yne-2,5-diol unexpectedly furnished 4,7,7-trimethyl-1-methylene-spiro[4.5]decan-2-one as a minor product researchgate.net. This acid-catalyzed reaction of a tertiary propargylic alcohol, which typically yields an α,β-unsaturated ketone, demonstrates an alternative thermal pathway to access the spiro[4.5]decan-2-one core.

Table 1: Examples of Thermal Rearrangements in Spiro[4.5]decane Synthesis
Rearrangement TypeStarting MaterialProductKey Features
Vinylcyclopropane-Cyclopentene2-(cyclopropylmethylene)cycloalkanone enol silyl etherSpiro[4.5]decanoneForms a five-membered ring onto a six-membered ring.
Claisen RearrangementBicyclic DihydropyranFunctionalized Spiro[4.5]decaneHighly stereoselective, single diastereomer obtained in high yield.
Rupe Rearrangement2-(3,3-dimethylcyclohexyl)hex-3-yne-2,5-diol4,7,7-trimethyl-1-methylene-spiro[4.5]decan-2-oneAcid-catalyzed rearrangement of a tertiary propargylic alcohol.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact and enhance sustainability. This section explores the application of microwave-assisted synthesis, on-water and solid-supported conditions, and catalyst reusability in the construction of these spirocyclic frameworks.

Microwave-Assisted Synthetic Protocols for this compound Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved energy efficiency compared to conventional heating methods. These advantages align well with the principles of green chemistry.

In the context of spiro compound synthesis, microwave irradiation has been successfully employed in various multi-component domino reactions to generate complex spirocyclic structures. For instance, the synthesis of spiro compounds has been achieved through a five-component reaction using microwave irradiation in water as a solvent, which presents a sustainable and faster alternative to classical synthetic approaches utrgv.edu. The use of microwave heating can significantly reduce reaction times from hours to minutes, while often providing higher product yields.

One specific example involves the Brønsted acid-catalyzed Nazarov cyclization of pyrrole (B145914) derivatives, where microwave irradiation was found to significantly accelerate the reaction at a moderate temperature of 40°C, leading to the formation of cyclopenta[b]pyrrole (B12890464) derivatives in excellent yields with high trans selectivity. This demonstrates the potential of microwave technology to facilitate key bond-forming reactions in the synthesis of spirocyclic systems under milder conditions.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Spiro Compounds
Reaction TypeConditionsReaction TimeYieldReference
Five-component spiro synthesisConventional HeatingSeveral hoursModerate utrgv.edu
Five-component spiro synthesisMicrowave Irradiation (80°C)5 - 30 minutesHigh utrgv.edu
Nazarov CyclizationConventional HeatingNot specifiedGood
Nazarov CyclizationMicrowave Irradiation (40°C)Significantly reducedExcellent

On-Water and Solid-Supported Conditions for Spiro[4.5]decane Formation

The use of water as a solvent and the application of solid-supported reagents and catalysts are key tenets of green chemistry, aiming to reduce the reliance on volatile and often toxic organic solvents.

"On-water" synthesis, where reactions are performed in an aqueous suspension or emulsion, can sometimes lead to remarkable rate accelerations and unique selectivities. A green synthetic method for spiro compounds has been developed utilizing water as the solvent in a five-component reaction, showcasing the feasibility of aqueous conditions for such transformations utrgv.edu. This approach not only minimizes the use of organic solvents but can also simplify product isolation.

Solid-supported synthesis, where a reagent or catalyst is immobilized on a solid support, offers several advantages, including ease of separation of the catalyst from the reaction mixture, potential for catalyst recycling, and the possibility of use in flow chemistry systems. Heterogeneous catalysts, by their nature, are solid-supported and play a crucial role in sustainable chemical processes aldeser.org. For instance, phosphomolybdic acid supported on silica (B1680970) gel has been shown to be an efficient and recyclable catalyst for the Nazarov cyclization to produce spiro compounds researchgate.net. The solid support facilitates the recovery and reuse of the catalyst, contributing to a more sustainable synthetic process.

Catalyst Reusability and Sustainable Practices in this compound Chemistry

Heterogeneous catalysts are particularly amenable to recycling. For example, phosphomolybdic acid on silica gel used in the Nazarov cyclization for spiro compound synthesis could be recycled up to three times without a significant loss in activity researchgate.net. This demonstrates the potential for developing robust and reusable catalytic systems for key synthetic transformations.


Reactivity and Transformation Pathways of Spiro 4.5 Dec 2 En 1 One Systems

Fundamental Chemical Transformations

The inherent reactivity of the enone functionality in Spiro[4.5]dec-2-en-1-one allows for predictable transformations such as oxidation, reduction, and reactions with nucleophiles, which are fundamental to the elaboration of the spirocyclic core.

The oxidation of α,β-unsaturated ketones like this compound can be directed at either the carbon-carbon double bond or other positions on the carbocyclic frame. A primary oxidation reaction for the enone's double bond is epoxidation. Treatment with reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide under basic conditions (e.g., the Weitz-Scheffer reaction) would be expected to yield the corresponding this compound epoxide. This epoxide is a versatile intermediate, susceptible to ring-opening reactions by various nucleophiles, leading to highly functionalized spiro[4.5]decanone derivatives.

Another relevant oxidative transformation in related systems involves the oxidative dearomatization-induced ring expansion of cyclobutanes to create spiro[4.5]cyclohexadienones, highlighting how oxidative processes can be employed to construct the spiro[4.5]decane skeleton itself researchgate.net.

The reduction of the this compound system can be selectively achieved at the carbonyl group, the carbon-carbon double bond, or both, depending on the choice of reducing agent and reaction conditions.

Selective Carbonyl Reduction: To reduce the ketone to an alcohol while preserving the double bond, specific reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) are typically effective. This would yield Spiro[4.5]dec-2-en-1-ol.

Selective Double Bond Reduction (Conjugate Reduction): Catalytic hydrogenation using a poisoned catalyst (e.g., Lindlar's catalyst) can selectively reduce the double bond to afford the saturated ketone, Spiro[4.5]decan-1-one.

Complete Reduction: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation over palladium on carbon (Pd/C), will typically reduce both the carbonyl and the double bond, resulting in Spiro[4.5]decan-1-ol.

In a total synthesis of the axane sesquiterpenes gleenol (B1239691) and axenol, a diastereoselective reduction of a ketone within a functionalized spiro[4.5]decane intermediate was successfully carried out under Birch conditions (sodium in liquid ammonia) nih.gov. This demonstrates the utility of dissolving metal reductions for controlling stereochemistry in complex spiro[4.5]decane systems.

While classic nucleophilic substitution (requiring a leaving group) is not a primary reaction of the parent this compound, the electrophilic nature of the α,β-unsaturated ketone system makes it highly susceptible to nucleophilic conjugate addition, also known as the Michael reaction. This is a key transformation for the framework. Nucleophiles preferentially attack the β-carbon (C3) of the enone, which leads to the formation of a new carbon-carbon or carbon-heteroatom bond and generates an enolate intermediate. This enolate can then be protonated to give the 3-substituted Spiro[4.5]decan-1-one. A wide variety of soft nucleophiles, including organocuprates, enamines, thiols, and amines, can participate in this reaction, making it a powerful tool for derivatization.

Derivatization and Functionalization Strategies for this compound

Building upon the fundamental reactivity, targeted strategies can be employed to introduce new functional groups and build complexity on the spiro[4.5]decane scaffold.

Alkylation of the this compound framework typically proceeds via its enolate intermediate. The most acidic protons are at the α-carbon (C4), adjacent to the carbonyl group. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), quantitatively removes a proton from C4 to form a specific enolate youtube.comyoutube.com. This enolate is a potent nucleophile and reacts readily with electrophiles like primary alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the C4 position youtube.commasterorganicchemistry.com.

The choice of base and reaction conditions is crucial. Using a very strong, sterically hindered base like LDA at low temperatures (-78 °C) favors the formation of the kinetic enolate, resulting from the deprotonation of the more accessible, less-substituted α-carbon youtube.comyoutube.com. In contrast, using a weaker base under conditions that allow for equilibrium (e.g., sodium hydride at room temperature) favors the more stable, more-substituted thermodynamic enolate youtube.comyoutube.com. For this compound, only one α-carbon (C4) bears protons, simplifying the regioselectivity of enolate formation.

Reaction Type Reagents Position of Functionalization Product Type
Alkylation1. LDA, -78 °C2. R-X (e.g., CH₃I)C44-Alkyl-spiro[4.5]dec-2-en-1-one

This is an interactive data table based on the data in the text.

The incorporation of heteroatoms like nitrogen and sulfur is a common strategy in drug discovery to modulate the physicochemical properties of a molecule. The spiro[4.5]decane framework can be functionalized with such moieties through various synthetic methods.

Nitrogen Introduction: Nitrogen-containing spirocycles can be synthesized through cycloaddition reactions. A notable method involves a [3+2] cycloaddition using 2-methylene-1,2,3,4-tetrahydronaphthalene-1-ones (which contain an exo-methylene group analogous to an enone system) and N-cyclopropylanilines. This reaction, promoted by cooperative photocatalysis and organocatalysis, yields 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity (up to 99:1) and good yields mdpi.com. This approach effectively constructs a pyrrolidine (B122466) ring fused at the spiro center, directly installing a nitrogen atom within the framework mdpi.com. Earlier methods to achieve similar structures include the intramolecular Schmidt reaction between a ketone and an alkyl azide (B81097) mdpi.com.

Reaction Reactants Catalyst/Conditions Product Yield Diastereomeric Ratio (d.r.)
[3+2] Cycloaddition2-Methylene-tetrahydronaphthalene-1-one, N-cyclopropylanilinePhotocatalysis, Phosphoric Acid2-Amino-spiro[4.5]decane-6-oneup to 88%up to 99:1

This is an interactive data table based on the data in the text. Data adapted from a study on related spirocyclic systems mdpi.com.

Sulfur Introduction: The introduction of sulfur onto the this compound scaffold is efficiently achieved via the thia-Michael addition srce.hr. In this reaction, a sulfur nucleophile, such as a thiol, adds to the β-carbon of the enone system in a conjugate fashion srce.hr. This reaction is highly effective for C-S bond formation and can be catalyzed by various reagents, including ferric chloride srce.hr.

More complex sulfur-containing heterocycles can be built using domino reactions. For instance, the reaction of arylidenepyrazolones with in-situ generated 2-sulfanylacetaldehyde proceeds via a domino sulfa-Michael/aldol reaction to produce spiro[pyrazolone-4,3′-tetrahydrothiophenes] researchgate.net. Similarly, organocatalytic cascade reactions, such as Michael-Michael-aldol sequences, have been developed to synthesize chiral spiro-tetrahydrothiopyrans, demonstrating advanced methods for constructing polycyclic, sulfur-containing spiro compounds researchgate.netrsc.org.

Reaction Type Nucleophile Electrophile Key Transformation Product Type
Thia-Michael AdditionThiol (R-SH)This compoundConjugate addition of sulfur3-(Alkylthio)spiro[4.5]decan-1-one
Domino Reaction2-SulfanylacetaldehydeArylidenepyrazoloneSulfa-Michael/AldolSpiro[pyrazolone-4,3'-tetrahydrothiophene]

This is an interactive data table based on the data in the text.

Spiroannulation to Form Fused Heterocycles (e.g., Spiro-thiazolidines, Spiro-barbiturates, Spiro-triazaspiro Systems)

The α,β-unsaturated ketone moiety within the this compound framework serves as a versatile electrophilic partner in various cycloaddition and condensation reactions, enabling the construction of intricate fused heterocyclic systems. These spiroannulation reactions typically proceed through initial nucleophilic attack at the β-carbon (conjugate addition or Michael addition) or the carbonyl carbon, followed by intramolecular cyclization and dehydration to afford the final heterocyclic product.

Spiro-thiazolidines: The synthesis of spiro-thiazolidinones from cyclic ketones is a well-established transformation. For instance, the acid-catalyzed condensation of a cyclic ketone, such as cyclohexanone, with aromatic amines generates Schiff bases, which can then be cyclized with thioglycolic acid to yield spirothiazolidinone derivatives. researchgate.net This methodology can be extrapolated to this compound. The reaction would likely proceed via the formation of an intermediate imine at the carbonyl group, followed by the cyclization involving the thiol group of thioglycolic acid. The presence of the double bond in the this compound starting material could potentially influence the reaction pathway and the stability of the resulting products.

A plausible reaction mechanism involves the initial activation of the carbonyl group by an acid catalyst, followed by nucleophilic attack from the amine to form an imine intermediate. Subsequent reaction with thioglycolic acid would lead to the formation of the thiazolidinone ring fused at the spiro center.

Spiro-barbiturates: The reaction of α,β-unsaturated ketones with barbituric acid or its derivatives provides a direct route to spiro-barbiturates. The reaction of unsymmetrical 1,5-diarylpenta-1,4-dien-3-ones with thiobarbituric acid has been shown to afford 7,11-diaryl-3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones with high regio- and stereoselectivity. pleiades.online This suggests that this compound, as a cyclic α,β-unsaturated ketone, could undergo a similar Michael addition reaction with barbituric acid. The nucleophilic carbon of barbituric acid would attack the β-carbon of the enone system, followed by an intramolecular cyclization to form the spiro-barbiturate.

Furthermore, a one-pot, three-component reaction of barbituric acid, an aromatic aldehyde, and urea (B33335) or thiourea (B124793) can yield spiro-pyrimidinethiones or spiro-pyrimidinones-barbituric acid derivatives. brieflands.com This highlights the versatility of barbituric acid in constructing spirocyclic frameworks. A domino aza-Michael addition/intramolecular SN2 sequence between barbiturate-derived alkenes and N-alkoxy α-haloamides has also been developed for the synthesis of spirobarbiturate-3-pyrrolidinones. rsc.org

Spiro-triazaspiro Systems: The synthesis of triazaspirocycles can be achieved through various synthetic strategies, including 1,3-dipolar cycloadditions and intramolecular nucleophilic additions. nih.gov The reaction of α,β-unsaturated carbonyl compounds with hydrazines is a known method for the synthesis of pyrazolines. researchgate.net This reaction proceeds via a Michael addition of the hydrazine (B178648) to the enone, followed by intramolecular cyclization and dehydration. By analogy, this compound could react with hydrazine derivatives to potentially form diazepino-spiro systems.

The synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been reported, although the synthesis started from N-benzyl-4-piperidone rather than a spiro[4.5]decane derivative. nih.gov This indicates that the formation of such triazaspiro systems is feasible.

HeterocycleGeneral Synthetic ApproachStarting Material Analogue
Spiro-thiazolidinonesThree-component condensationCyclohexanone, aromatic amines, thioglycolic acid researchgate.net
Spiro-barbituratesMichael addition and cyclizationα,β-Unsaturated ketones, (thio)barbituric acid pleiades.onlinescispace.com
Spiro-triazaspiro SystemsCycloaddition/intramolecular cyclizationα,β-Unsaturated ketones, hydrazine derivatives nih.govresearchgate.net

Stereochemical Control and Diastereoselectivity in this compound Synthesis and Transformations

The creation and transformation of the spiro[4.5]decane framework often involve the formation of multiple stereocenters, making stereochemical control a critical aspect of their synthesis. High levels of diastereoselectivity are often desired to obtain specific isomers with defined biological activities or for use in stereospecific subsequent reactions.

The synthesis of optically active spiro[4.5]decanes has been achieved through Diels-Alder cycloadditions between chiral dienes and dienophiles, where diastereofacial selectivity is a key consideration. researchgate.net While this approach builds the spirocycle with inherent stereocontrol, transformations of a pre-existing this compound core also offer opportunities for diastereoselective reactions.

One notable example is the highly diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3 + 2] cycloaddition of cyclopropylamines with olefins, achieved via synergistic photocatalysis and organocatalysis. This method resulted in high diastereoselectivity, with diastereomeric ratios of up to 99:1.

Another powerful strategy for achieving high diastereoselectivity is the use of cascade reactions. For instance, a cascade [5 + 1] double Michael addition between thiooxindoles and dibenzalacetone has been reported to produce spiro[cyclohexanone-thiooxindole] compounds as a single diastereomer. This high level of stereocontrol is attributed to the specific geometric constraints of the transition state. A sequential nitro-Michael addition and reductive cyclization cascade reaction has also been employed for the diastereoselective synthesis of multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles. nih.gov

Furthermore, N-acyliminium spirocyclization has been demonstrated as an effective method for the synthesis of 1-azaspiro[4.5]-7-decen-2-ones as a single diastereomer. scirp.org The stereochemical outcome is dictated by the addition of the alkene to the N-acyliminium ion from the face opposite to a bulky substituent, thereby directing the stereochemistry of the newly formed stereocenter. scirp.org

The enantioselective synthesis of spiro compounds has also seen significant advancements, with organocatalysis emerging as a powerful tool. rsc.org For example, palladium-catalyzed asymmetric (4 + 2) dipolar cyclization has been used to construct chiral spiro-indenes with high enantio- and diastereoselectivities. oaepublish.com

Reaction TypeSubstrate/ReactantsCatalyst/ConditionsDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
[3+2] Cycloaddition2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilinesPhotocatalysis and Organocatalysisup to 99:1 d.r.
[5+1] Double Michael AdditionThiooxindoles and DibenzalacetoneEthanol, room temperatureSingle diastereomer
N-Acyliminium Spirocyclizationγ-pentenyl-γ-hydroxylactamsTMSOTfSingle diastereomer scirp.org
(4+2) Dipolar CyclizationVinylbenzoxazinanones and 1-diazonaphthalene-2(1H)-onesPd-catalysis with chiral ligandup to 19:1 d.r. and 97% e.e. oaepublish.com

Strategic Applications of Spiro 4.5 Dec 2 En 1 One Scaffolds in Complex Molecule Synthesis

Total Synthesis of Natural Products Incorporating Spiro[4.5]decane Motifs

The spiro[4.5]decane framework is a key structural feature in numerous natural products, particularly within the sesquiterpenoid class of compounds. The strategic use of Spiro[4.5]dec-2-en-1-one and its derivatives has been instrumental in the total synthesis of these complex molecules.

Sesquiterpenes (e.g., Acorone (B159258), Hinesol, Vetivone, Gleenol)

The synthesis of acorane sesquiterpenes, such as acorone , relies heavily on the stereocontrolled construction of the spirocyclic carbon skeleton. niscpr.res.in A critical step in these syntheses is the generation of a quaternary carbon center that is appropriately substituted for the subsequent annulation to form a functionalized spiro[4.5]decane system. niscpr.res.in Methodologies combining Claisen rearrangement and ring-closing metathesis (RCM) have been successfully employed to construct the spiro[4.5]decane core, providing a formal total synthesis of acorone and its isomers. niscpr.res.in

The spirovetivane-type sesquiterpenes, including hinesol and β-vetivone , have also been targets for total synthesis utilizing spiro[4.5]decane intermediates. researchgate.netjst.go.jp A connective synthesis approach has been developed for the racemic forms of agarospirol (B1665057) and hinesol. researchgate.net Additionally, a unified strategy anchored by an RCM reaction has led to the collective synthesis of several spiro[4.5]decane-based sesquiterpenoids, including (±)-α- and β-vetispirenes, (±)-β-vetivone, (±)-agarospirol, and (±)-hinesol. jst.go.jp The total synthesis of (±)hinesol and its epimer, (±)epihinesol, has been achieved through multi-step sequences starting from functionalized tricyclic precursors that are then converted to the spiro[4.5]decane system. cdnsciencepub.comcdnsciencepub.com

The axane sesquiterpenes, gleenol (B1239691) and axenol, have been synthesized utilizing a readily available spiro[4.5]decane intermediate. researchgate.netnih.gov A key feature of these syntheses is a Claisen rearrangement that affords a multi-functionalized spiro[4.5]decane as a single diastereomer in excellent yield. researchgate.netnih.gov A stereocontrolled total synthesis of enantiomerically pure (-)-gleenol has also been accomplished, highlighting a Claisen rearrangement of a sterically congested dihydropyran to construct the fully functionalized spiro[4.5]decane in a single step. researchgate.net

Natural ProductSesquiterpene ClassKey Synthetic Strategy
AcoroneAcoraneClaisen rearrangement and Ring-Closing Metathesis (RCM) niscpr.res.in
HinesolSpirovetivaneConnective synthesis and Ring-Closing Metathesis (RCM) researchgate.netjst.go.jp
β-VetivoneSpirovetivaneRing-Closing Metathesis (RCM) jst.go.jp
GleenolAxaneClaisen rearrangement researchgate.netnih.gov

Other Spirocyclic Natural Products Synthesis

Beyond sesquiterpenes, the spiro[4.5]decane scaffold is present in a variety of other natural products. Synthetic strategies targeting these molecules often involve the construction of the spirocyclic core as a key step. For instance, the synthesis of 1-azaspiro[4.5]decane alkaloids, which are found in various biologically active compounds like FR901483 and TAN1251, has been achieved through N-acyliminium spirocyclization. clockss.org This approach allows for the stereocontrolled formation of the spiro[cyclohexene-pyrrolidin-2-one] core. clockss.org The development of methods for synthesizing functionalized spiro[4.5]decanes is crucial for accessing these complex natural products and their analogs for further biological investigation. researchgate.net

As a Key Building Block for Advanced Organic Scaffolds

The utility of this compound extends beyond natural product synthesis. It serves as a versatile starting material for the construction of a wide range of advanced organic scaffolds, including those with interesting pharmacological properties.

Construction of Spirobarbituric Acid Derivatives

Spiro[4.5]decane systems have been incorporated into barbituric acid derivatives to create novel spirocyclic compounds. An efficient method has been described for the preparation of a series of perfluoroalkyl-containing spirocyclic barbituric acid derivatives. researchgate.net This synthesis involves the preparation of 7,9-Dimethyl-2-(iodomethyl)-3-(perfluoroalkylmethyl)-7,9-diazaspiro[4.5]decane-6,8,10-triones from 1,3-dimethylbarbituric acid in good yields. researchgate.net

Synthesis of Spiro-thiazolidine Derivatives

Spiro-thiazolidinone derivatives represent another class of heterocyclic compounds that can be accessed from spiro[4.5]decane precursors. The synthesis of novel spirothiazolidinone derivatives has been achieved through the cyclization of Schiff bases, derived from the condensation of aromatic amines and cyclohexanone, with thioglycolic acid. researchgate.net These methods provide access to a variety of spiro[thiazolidine-4-one] derivatives. researchgate.neteurjchem.com The development of green synthetic methods, including microwave-assisted and catalyst-free approaches, has further expanded the accessibility of these compounds. rsc.org

ScaffoldSynthetic ApproachStarting Material
Spirobarbituric Acid DerivativesMulti-step synthesis1,3-dimethylbarbituric acid researchgate.net
Spiro-thiazolidine DerivativesCyclization of Schiff basesCyclohexanone and aromatic amines researchgate.net

Preparation of Spiro[4.5]dec-2-ene Systems with Diverse Heteroatoms (e.g., Triazole, Piperidine (B6355638), Sulfonamide)

The this compound scaffold can be elaborated to incorporate various heteroatoms, leading to the synthesis of diverse heterocyclic systems with potential biological activities.

A new series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing 1,2,4-triazole (B32235) , piperidine , and sulfonamide moieties have been synthesized. sciencepublishinggroup.com This was achieved through the reaction of 4-piperidone (B1582916) benzoylhydrazones with appropriate nitrilimines. sciencepublishinggroup.com Additionally, spiro 1,2,4-triazole derivatives incorporating a sulfonamide moiety have been prepared by reacting amidrazones with cyclic ketones. he.com.br The synthesis of spiro-1,2,4-triazole-3-thiones has also been reported from cycloalkanone thiosemicarbazones. researchgate.net

The synthesis of spiro heterocycles bearing a piperidine moiety has been explored for potential therapeutic applications. nih.gov For example, 1-benzyl-2,6-diarylpiperidin-4-one derivatives can serve as building blocks for fused and spiro piperidine derivatives. nih.gov

Furthermore, the incorporation of sulfonamide groups into spiro[4.5]decane systems has been investigated. Radical three-component nitro spiro-cyclization of unsaturated sulfonamides has been used to access NO2-featured 4-azaspiro[4.5]decanes. researchgate.net Acyl sulfonamide spirodienones have also been designed and synthesized, showing potential as antitumor agents. nih.gov

Formation of Spiro Pyrrolo[3,4-d]pyrimidine Derivatives

The synthesis of complex heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are often associated with a wide range of biological activities. The fusion of a pyrrolopyrimidine core with a spiro[4.5]decane moiety can lead to novel chemical entities with unique pharmacological profiles. While direct synthetic routes starting from this compound are not extensively documented in publicly available research, analogous syntheses utilizing spirocyclic ketones, such as those derived from cyclohexanone, provide a clear blueprint for the construction of spiro pyrrolo[3,4-d]pyrimidine derivatives.

A prominent strategy for the formation of such derivatives involves a multicomponent reaction approach. In a relevant study, a new family of functionalized spiro pyrrolo[3,4-d]pyrimidines was prepared through a one-pot condensation reaction. researchgate.netnih.govresearchgate.net This reaction typically involves the condensation of an amino-functionalized cyclohexane (B81311) derivative with an aldehyde.

The general synthetic strategy can be adapted to utilize a spiro[4.5]decanone precursor. The ketone functionality on the cyclohexane ring of the spirocycle serves as a key electrophilic site for the initial condensation reactions. For instance, a reaction sequence could be initiated by the formation of an enamine or a related reactive intermediate from the spirocyclic ketone. This intermediate can then undergo cyclization with appropriate pyrimidine (B1678525) precursors to construct the desired heterocyclic ring system.

A plausible synthetic pathway, based on analogous transformations, is outlined in the table below:

StepReaction TypeReactantsKey IntermediatesProduct
1Cyclization4-amino-1-azaspiro[4.5]dec-3-en-2-one, Benzaldehyde, CyclohexanonePolycyclic derivativeFused azaspiroundecanedione
2CyclizationSpiro compound, Benzaldehyde, Thiourea (B124793)-Pyrimidine derivative

This interactive data table is based on analogous reactions and illustrates a potential pathway for the synthesis of Spiro Pyrrolo[3,4-d]pyrimidine derivatives from a spiro[4.5]decane scaffold.

This approach highlights the utility of the spiro[4.5]decanone core as a versatile starting material for the construction of complex, fused heterocyclic systems. The resulting spiro pyrrolo[3,4-d]pyrimidine derivatives are of significant interest for their potential as inhibitors of enzymes such as COX-1 and COX-2. researchgate.netnih.govresearchgate.net

Role in Asymmetric Synthesis and Chiral Molecule Construction

The construction of chiral molecules with high enantiomeric purity is a critical endeavor in modern organic synthesis, particularly for the development of pharmaceuticals where often only one enantiomer is biologically active. The spiro[4.5]decane framework, with its potential for multiple stereocenters, presents a valuable target for asymmetric synthesis. This compound, containing a prochiral center at the spiro-carbon and an enone moiety susceptible to stereoselective transformations, is an excellent candidate for the construction of chiral molecules.

Several strategies can be envisioned for the asymmetric synthesis of chiral molecules derived from a this compound scaffold. These methods often rely on the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the reactions.

One powerful approach is the use of transition metal-catalyzed asymmetric reactions. For instance, palladium-catalyzed asymmetric decarboxylation has been successfully employed for the construction of chiral spiro[4.5]deca-6,9-dien-8-ones. This method utilizes modular starting materials and generates products with vicinal quaternary carbons with high diastereo- and enantioselectivity. While not starting directly from this compound, this demonstrates the feasibility of achieving high stereocontrol in the synthesis of the spiro[4.5]decane skeleton.

Another key strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. For the synthesis of chiral spiro[4.5]decanes, a chiral auxiliary could be attached to a precursor molecule, which is then used to construct the spirocyclic ring system in a stereoselective manner.

The table below summarizes some established methods for the asymmetric synthesis of chiral spiro[4.5]decane derivatives, which could be conceptually applied to precursors like this compound.

Asymmetric StrategyCatalyst/AuxiliaryReaction TypeStereochemical Outcome
Pd-Catalyzed DecarboxylationPalladium catalyst with chiral ligandDecarboxylative [4+2] cycloadditionHigh dr (>20:1) and er (96:4)
OrganocatalysisChiral amineMichael addition/alkylationHigh enantioselectivity
Chiral AuxiliaryEvans oxazolidinoneAsymmetric alkylationDiastereoselective formation of stereocenters

This interactive data table showcases general strategies for the asymmetric synthesis of chiral spiro[4.5]decane systems.

The enone functionality of this compound is particularly amenable to asymmetric transformations. For example, asymmetric conjugate addition of nucleophiles, catalyzed by a chiral metal complex or an organocatalyst, could be employed to introduce a new stereocenter with high enantiomeric excess. Similarly, asymmetric reduction of the ketone or the double bond can lead to chiral alcohols or saturated ketones, respectively. These chiral building blocks can then be further elaborated into more complex and medicinally relevant molecules.

Computational and Mechanistic Investigations of Spiro 4.5 Dec 2 En 1 One Systems

Reaction Mechanism Elucidation in Spiro[4.5]dec-2-en-1-one Chemistry

The formation of the this compound scaffold can be achieved through various synthetic strategies, with the mechanistic pathways being a subject of detailed computational and experimental investigation. Gold-catalyzed reactions, for instance, have been shown to be effective in constructing spirocyclic systems. In the case of substrates with an internal alkyne substituent, the reaction to form an azaspiro[4.5]decadienone derivative proceeds through a complex cascade. This pathway involves a 1,2- or 1,3-acyloxy migration, followed by a Nazarov cyclization, a 6-endo-dig cyclization, and finally a 1,5-acyl migration. rsc.org This multi-step process highlights the utility of gold catalysis in orchestrating intricate molecular rearrangements to yield the desired spirocyclic core.

Another important mechanistic approach involves dearomative spirocyclization. Biocatalytic methods, for example, can proceed via a cation-induced terpene cyclization to generate a spiro intermediate. mdpi.com In other systems, a two-step process mediated by enzymes can involve stereoselective epoxidation followed by a semi-pinacol rearrangement, which establishes the characteristic spirocyclic center. mdpi.com Palladium-catalyzed spirocyclization of acrylamides has also been studied, with a proposed mechanism involving oxidative addition, intramolecular carbopalladation, C–H bond activation, and a migratory insertion sequence. rsc.org

The following table summarizes key mechanistic steps in different spirocyclization reactions leading to spiro[4.5]decane systems or their analogues.

Catalyst/MediatorKey Mechanistic StepsResulting Spiro System
Gold(I)1,2- or 1,3-acyloxy migration, Nazarov cyclization, 6-endo-dig cyclization, 1,5-acyl migrationAzaspiro[4.5]decadienone
Biocatalyst (e.g., Mcl24)Cation-induced terpene cyclizationMerochlorin A or B
Enzymes (e.g., NotI/NotI')Stereoselective epoxidation, semi-pinacol rearrangementNotoamide B
PalladiumOxidative addition, intramolecular carbopalladation, C–H bond activation, migratory insertionSpirocycles from acrylamides

Radical-mediated pathways offer a distinct approach to the synthesis of spiro[4.5]decane systems. Electrochemical methods have been developed for the synthesis of spiro[4.5]trienones through a radical-initiated dearomative spirocyclization of alkynes with diselenides. nih.gov This metal-free and oxidant-free approach proceeds under mild conditions. nih.gov

In biocatalytic systems, the mechanism can also involve radical intermediates. For instance, a proposed mechanism for a Co(I)-H catalyzed reaction begins with the oxidative addition of the substrate to form a Co(III) intermediate. This is followed by recombination to a Co(II) complex with an alkyl radical, which then cyclizes to a spirocyclic radical complex. mdpi.com This spirocyclic radical can then abstract a hydrogen atom to yield the final product. mdpi.com

Cascade reactions are a powerful tool in organic synthesis, allowing for the construction of complex molecules like this compound in a single, efficient process. The gold(I)-catalyzed synthesis of azaspiro[4.5]decadienone from 3-ene-1,7-diyne esters is a prime example of a cascade reaction. rsc.org The reaction sequence, as previously mentioned, involves multiple distinct transformations occurring in a specific order to build the spirocyclic framework. rsc.org

Computational studies are crucial for understanding the intricacies of these cascade reactions. They can provide insights into the feasibility of proposed pathways and the structures of intermediates and transition states. For example, in the context of a gold(I)-catalyzed vinylogous Conia ene reaction to form spiro[4.5]deca-1,6-diene-8-ones, computational studies have provided deep insight into the reaction mechanism. researchgate.net

Quantum Chemical Studies of this compound Analogues

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound and its analogues, DFT calculations are invaluable for understanding their structural and electronic properties. researchgate.net These calculations can predict optimized molecular geometries, total energies, and electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. researchgate.net

The insights gained from DFT studies can help in rationalizing the reactivity and stability of these compounds. For instance, the analysis of the HOMO-LUMO gap can provide information about the chemical reactivity and kinetic stability of the molecule. mdpi.com The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the most reactive sites for electrophilic and nucleophilic attack. mdpi.com

The table below presents a conceptual overview of the types of data obtained from DFT calculations on molecular systems.

Calculated PropertySignificance
Optimized GeometryProvides the most stable three-dimensional arrangement of atoms.
Total EnergyA measure of the molecule's stability.
HOMO-LUMO EnergiesRelate to the molecule's ability to donate or accept electrons and its chemical reactivity.
Molecular Electrostatic Potential (MEP)Indicates regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack.
Mulliken ChargesProvides an estimation of the partial atomic charges within the molecule. mdpi.com

Computational studies, particularly using DFT, are instrumental in elucidating the mechanisms of chemical reactions, including those that form this compound systems. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for a detailed understanding of the reaction energetics and the identification of the rate-determining step.

In the investigation of the palladium-catalyzed spirocyclization of acrylamides, DFT studies were combined with experimental results to support a proposed mechanistic pathway. rsc.org The calculations provided results that were in good agreement with experimental data, lending credence to the proposed mechanism. rsc.org Such studies can also explain experimental observations, such as the lack of product formation for certain substrates, by evaluating the potential energy surfaces. rsc.org The analysis of transition states is particularly important, as it provides a picture of the geometry and energy of the highest energy point along the reaction coordinate, which is crucial for understanding the reaction kinetics.

Substituent Effects on Spiro-Compound Formation and Reaction Pathways

Computational and mechanistic studies have revealed that the formation of spiro[4.5]decane systems can be highly dependent on the electronic nature of substituents on the precursor molecules. Quantum chemical methods have been instrumental in elucidating the divergent reaction pathways that are triggered by subtle electronic changes, thereby steering the reaction towards or away from spirocyclization.

A notable example involves the intramolecular electrophilic cyclization of N-aryl propynamides, where the choice of substituent on the aryl ring dictates the final product structure. acs.orgnih.gov In this system, dimethyl sulfoxide (DMSO) acts as both the solvent and a sulfur source, leading to the synthesis of either 3-methylthioquinolin-2-ones or 3-methylthiospiro[4.5]trienones. nih.gov The reaction outcome is a direct consequence of a highly substituent-dependent rearrangement. acs.orgnih.gov

Computational analysis of the reaction mechanism and free energy profiles indicates that different para-substituents on the N-aryl group stabilize different intermediates, leading to distinct products. acs.org Mild substituents tend to favor a reaction pathway that results in the formation of quinolin-2-ones. nih.gov In contrast, the presence of both strong electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) directs the reaction towards the formation of the spiro[4.5]trienone skeleton. acs.orgnih.gov These computational insights provide a detailed understanding of previously unexplained substituent effects in a range of spiro-forming cyclization reactions. acs.org

Substituent Type on N-Aryl RingPredominant Reaction PathwayResulting Product Skeleton
Mild (e.g., -H, meta-F)Quinolinone Formation3-Methylthioquinolin-2-one
Electron-Donating (e.g., -OCH3)Spirocyclization3-Methylthiospiro[4.5]trienone
Electron-Withdrawing (e.g., -CF3)Spirocyclization3-Methylthiospiro[4.5]trienone

Molecular Modeling and Chemoinformatics in this compound Design

Molecular Docking Studies for Ligand-Receptor Interactions (Methodology Focus)

Molecular docking is a powerful computational method used to predict the preferred orientation and conformation of a small molecule (ligand) when bound to a larger macromolecule, such as a protein receptor. nih.govnih.gov This technique is central to structure-based drug design for evaluating potential ligand-receptor complexes and their binding affinities. nih.gov The methodology for docking studies involving this compound derivatives and other spiro compounds follows a standardized, multi-step process. nih.govmdpi.com

The initial step is the preparation of both the receptor and the ligand. nih.gov The three-dimensional crystal structure of the target protein is typically obtained from a repository like the Protein Data Bank (PDB). mdpi.comopenmedicinalchemistryjournal.com This structure is then prepared by removing all non-essential molecules like water and ions, adding hydrogen atoms, and assigning partial charges. openmedicinalchemistryjournal.com The ligand library, containing the spiro compounds, is prepared by generating 3D conformations and assigning appropriate chemical properties using force fields such as OPLS (Optimized Potentials for Liquid Simulations). openmedicinalchemistryjournal.com

The next stage involves defining the binding site on the receptor. nih.gov If the binding site is known, a grid is generated around this area, pre-calculating the potential energies for various atom types. schrodinger.com This grid-based approach accelerates the subsequent docking calculations. schrodinger.com If the binding site is unknown, blind docking may be performed, where the algorithm searches the entire surface of the receptor, though this is more computationally intensive. nih.gov

The core of the process is the docking simulation, where a search algorithm explores a vast conformational space to generate various possible binding poses of the ligand within the receptor's active site. nih.govnih.gov These algorithms systematically sample different orientations and torsional angles of the ligand. schrodinger.com

Finally, each generated pose is evaluated and ranked using a scoring function. nih.gov Scoring functions are mathematical models that estimate the binding free energy of the ligand-receptor complex. nih.gov They account for factors like electrostatic interactions, van der Waals forces, and hydrogen bonds. mdpi.com The poses with the best scores are then analyzed to understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govmdpi.com

StepDescriptionKey Activities
1. Target & Ligand PreparationPreparing the 3D structures of the receptor protein and the small molecule ligands for the simulation.Obtain receptor structure (e.g., from PDB), remove water/ions, add hydrogens, assign charges. Generate 3D ligand conformations. mdpi.comopenmedicinalchemistryjournal.com
2. Binding Site DefinitionIdentifying the specific region on the receptor where the ligand is expected to bind.Define the active site and generate a computational grid representing the receptor's properties in that area. schrodinger.com
3. Docking SimulationRunning the algorithm to explore possible binding modes of the ligand within the defined site.The search algorithm samples ligand conformations and orientations (poses) within the binding pocket. nih.gov
4. Scoring and AnalysisEvaluating and ranking the generated poses to predict the most likely binding mode and affinity.Use a scoring function to estimate binding energy. Analyze top-ranked poses for key interactions (e.g., H-bonds). nih.govmdpi.com

In Silico Property Prediction for Chemical Design (e.g., Topological Polar Surface Area, XLogP)

In silico property prediction is a critical component of modern chemical design, allowing for the early assessment of a compound's drug-like properties without the need for synthesis and physical testing. For derivatives of this compound, key descriptors such as Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (logP), often calculated via algorithms like XLogP, are used to predict pharmacokinetic behaviors. nih.gov

Topological Polar Surface Area (TPSA) is a molecular descriptor that quantifies the surface area of a molecule contributed by polar atoms (primarily oxygen and nitrogen) and their attached hydrogens. nih.govopeneducationalberta.ca It is a powerful predictor of passive molecular transport across membranes. peter-ertl.com TPSA is calculated from the 2D topology of a molecule by summing fragment-based contributions, which avoids the computationally intensive need to generate a 3D conformation. peter-ertl.comscilit.com This speed makes it ideal for screening large virtual libraries. peter-ertl.com A molecule's TPSA value correlates well with its intestinal absorption and ability to penetrate the blood-brain barrier. openeducationalberta.caopenmolecules.org

XLogP is a computational method used to estimate the lipophilicity of a compound. It calculates the logarithm of the partition coefficient between n-octanol and water (logP), a fundamental parameter in medicinal chemistry. nih.gov Lipophilicity significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For instance, compounds with excessively high logP values may exhibit poor aqueous solubility and be rapidly metabolized, while those with very low values may have difficulty crossing lipid membranes. The "rule of five," a widely used guideline for drug-likeness, suggests that logP values should generally be less than 5 for optimal oral bioavailability. mdpi.com

DescriptorProperty PredictedSignificance in Chemical Design
Topological Polar Surface Area (TPSA)Molecular Polarity / Membrane PermeabilityPredicts intestinal absorption and blood-brain barrier penetration. High TPSA (>100 Ų) can indicate poor membrane permeability. openeducationalberta.caopenmolecules.org
XLogP (or other logP calculations)Lipophilicity / HydrophobicityInfluences solubility, absorption, and metabolic stability. Values are assessed to balance membrane permeability with aqueous solubility. nih.govmdpi.com

Emerging Research Directions and Future Prospects for Spiro 4.5 Dec 2 En 1 One Chemistry

Development of Novel Catalytic Systems for Enhanced Spiro[4.5]dec-2-en-1-one Synthesis

The synthesis of this compound and its derivatives has been significantly advanced by the development of innovative catalytic systems. These catalysts aim to improve reaction efficiency, stereoselectivity, and substrate scope, moving beyond classical synthetic methods.

One promising area is the use of gold(I) catalysts . For instance, an Au(I)-catalyzed vinylogous Conia-ene reaction has been developed to construct densely functionalized spiro[4.5]deca-1,6-diene-8-ones from readily available 4-alkyne tethered cyclohex-2-enones. This method is noted for its mild reaction conditions and wide substrate tolerance.

Palladium catalysis also plays a crucial role. Researchers have reported the asymmetric synthesis of spiro[4.5]-1-one compounds using palladium catalysts. mdpi.com These methods often allow for the construction of chiral spirocycles with high enantioselectivity.

In a move towards more sustainable and metal-free approaches, organocatalysis and photocatalysis have emerged as powerful tools. A synergistic approach integrating photocatalysis and organic phosphoric acid catalysis has been used to synthesize 2-amino-spiro[4.5]decane-6-ones. This method offers mild, metal-free reaction conditions and high diastereoselectivity. mdpi.com

Below is a table summarizing some of the novel catalytic systems employed in the synthesis of spiro[4.5]decane derivatives.

Catalyst SystemReaction TypeKey Advantages
Gold(I) ComplexesVinylogous Conia-eneMild conditions, wide substrate scope
Palladium ComplexesAsymmetric CyclizationHigh enantioselectivity
Photocatalysis & Organocatalysis[3+2] CycloadditionMetal-free, high diastereoselectivity

Exploration of New Reactivity Modes and Transformation Pathways for this compound

Beyond the development of new catalysts, there is a growing interest in exploring novel reactivity modes and transformation pathways for this compound. This includes leveraging the inherent reactivity of the enone system and the unique steric environment of the spirocyclic core.

The Nazarov cyclization is a key reaction for the synthesis of spiro[4.5]decan-2-ones. researchgate.net This electrocyclization of divinyl ketones can be promoted by various catalysts, offering a direct route to the spirocyclic core.

Domino reactions that form multiple bonds in a single operation are also gaining traction. A NaH-promoted domino reaction between an azadiene with an indene (B144670) moiety and a Nazarov reagent has been developed to produce a variety of spiro[4.5]decane derivatives with high diastereoselectivity. researchgate.net

Furthermore, the development of a [3+2] cycloaddition reaction between 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines, through cooperative photocatalysis and organic phosphoric acid catalysis, showcases a novel approach to constructing amino-functionalized spiro[4.5]decane-6-ones. mdpi.com This method is notable for its high atom economy and stereoselectivity. mdpi.com

Integration of this compound Scaffolds into Advanced Chemical Materials (e.g., Optoelectronics)

The unique three-dimensional and rigid structure of spiro compounds makes them attractive scaffolds for advanced materials. While the direct integration of this compound into optoelectronics is an emerging area, the broader class of spiro compounds has shown significant promise.

Heterocyclic spiro derivatives have been synthesized and characterized for their excellent hole-transporting properties. nih.gov This has led to their use in highly efficient small-molecule organic photovoltaic devices, achieving high open-circuit voltages and power conversion efficiencies. nih.gov

Moreover, many of these spiro compounds are highly emissive, making them suitable for use in organic light-emitting diodes (OLEDs). nih.gov High-performance deep-blue-emitting OLEDs have been developed using spiro-based materials. nih.gov The spiro core helps to prevent intermolecular interactions that can lead to quenching of the emission, thereby improving device efficiency and stability.

The potential application of this compound derivatives in these areas is an exciting prospect. The ability to functionalize the core structure could allow for the fine-tuning of electronic and photophysical properties, paving the way for a new class of materials for optoelectronic applications.

Sustainable and Efficient Synthetic Methodologies for this compound Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes to complex molecules like this compound. The focus is on developing methodologies that are not only efficient but also environmentally benign.

As mentioned earlier, the use of photocatalysis and organocatalysis represents a significant step towards sustainability by reducing the reliance on heavy metal catalysts. mdpi.com These reactions often proceed under mild conditions and can exhibit high levels of stereocontrol. mdpi.com

The development of [3+2] cycloaddition strategies for the synthesis of 2-amino-spiro[4.5]decane-6-ones is another example of a sustainable approach, as it achieves 100% atom conversion of the substrates. mdpi.com

Future research in this area will likely focus on the use of renewable starting materials, solvent-free reaction conditions, and catalytic systems based on earth-abundant and non-toxic metals. The goal is to create synthetic pathways to this compound and its derivatives that are both economically viable and environmentally responsible.

Design of Conformationally Restricted this compound Analogues for Targeted Chemical Research

The rigid, three-dimensional structure of the spiro[4.5]decane framework makes it an excellent scaffold for the design of conformationally restricted molecules. By strategically placing functional groups on this rigid core, researchers can create compounds with precise spatial arrangements, which is highly valuable in fields such as medicinal chemistry and chemical biology.

Spiro[4.5]decanone-containing compounds have been investigated as inhibitors of prolyl hydroxylase domain (PHD) enzymes, which are targets for the treatment of anemia and other ischemia-related diseases. rsc.org The spirocyclic core helps to orient the key binding groups in the optimal conformation for interaction with the enzyme's active site.

The table below provides examples of research areas where conformationally restricted spiro[4.5]decane analogues are being explored.

Research AreaTargetRationale for Spirocyclic Scaffold
Medicinal ChemistryProlyl Hydroxylase Domain (PHD)Presents functional groups in a defined spatial orientation for optimal binding. rsc.org
Drug DiscoveryGeneralThe rigid framework can lead to improved potency and selectivity for biological targets.

The continued development of synthetic methods to access a diverse range of functionalized and conformationally restricted this compound analogues will undoubtedly fuel new discoveries in these and other areas of chemical research.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing Spiro[4.5]dec-2-en-1-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of spirocyclic compounds like this compound often faces challenges such as regioselectivity and steric hindrance. Optimization strategies include using Lewis acid catalysts (e.g., BF₃·OEt₂) to stabilize transition states and adjusting solvent polarity to favor cyclization. Kinetic studies comparing reaction temperatures (e.g., 25°C vs. 60°C) and stoichiometric ratios of precursors can identify optimal conditions. Crystallographic data (e.g., bond angles in intermediates) may guide steric control .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar spirocyclic ketones?

  • Methodological Answer : NMR analysis focuses on distinct coupling patterns in the spiro-junction region (e.g., ¹H-NMR signals at δ 2.8–3.2 ppm for bridgehead protons). IR spectroscopy identifies carbonyl stretching frequencies (≈1700 cm⁻¹), with deviations indicating electronic effects from substituents. High-resolution mass spectrometry (HRMS) confirms molecular formulas, while fragmentation patterns differentiate positional isomers. Comparative studies with model compounds (e.g., spiro[5.5]undec-3-en-2-one) validate assignments .

Q. What are the primary applications of this compound in biochemical research, particularly in enzyme inhibition studies?

  • Methodological Answer : this compound derivatives act as prolyl hydroxylase domain (PHD) inhibitors by chelating Fe²⁺ in the 2-oxoglutarate (2-OG) binding site. Researchers use competitive inhibition assays (e.g., varying 2-OG concentrations) to determine IC₅₀ values. Crystallographic data (e.g., PDB entries) reveal binding modes, while selectivity studies compare inhibition across 2-OG oxygenases (e.g., PHD2 vs. FIH) using activity-based protein profiling .

Advanced Research Questions

Q. How do spirocyclic ring distortions in this compound derivatives influence selectivity for hypoxia-inducible factor (HIF) pathway targets?

  • Methodological Answer : Structure-activity relationship (SAR) studies correlate ring substituents (e.g., electron-withdrawing groups at C3) with HIF-1α stabilization. Molecular dynamics simulations assess conformational flexibility of the spiro ring under physiological conditions. In vitro assays using CRISPR-edited cell lines (e.g., PHD1/2/3 knockouts) isolate target-specific effects. Selectivity indices are calculated from dose-response curves against off-target oxygenases (e.g., collagen prolyl hydroxylases) .

Q. What statistical approaches resolve contradictions in reported inhibition potencies of this compound analogs across different studies?

  • Methodological Answer : Meta-analyses using random-effects models account for variability in assay conditions (e.g., buffer pH, enzyme purity). Multivariate regression identifies confounding factors (e.g., metal ion concentrations). Replication studies with standardized protocols (e.g., IC₅₀ determination via fluorescence polarization) validate outliers. Bayesian hierarchical models quantify uncertainty in cross-study comparisons .

Q. How can computational modeling predict the selectivity of this compound derivatives for specific 2-OG oxygenases?

  • Methodological Answer : Density functional theory (DFT) calculates metal-binding affinities, while molecular docking (e.g., AutoDock Vina) screens against oxygenase active sites. Machine learning models trained on crystallographic data (e.g., PDB) classify compounds by binding pocket compatibility. Free-energy perturbation (FEP) simulations compare ΔG values for inhibitor-enzyme complexes to prioritize synthesis targets .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis for reproducible biological assays?

  • Methodological Answer : Quality-by-design (QbD) principles optimize critical process parameters (CPPs) like reaction time and catalyst loading. Design of experiments (DoE) matrices (e.g., central composite design) quantify interactions between variables. Batch consistency is validated via HPLC purity checks (>98%) and stability studies (e.g., accelerated degradation at 40°C/75% RH). Intra-lab reproducibility is confirmed through inter-operator replication .

Data Analysis & Validation

Q. How should researchers validate the biological activity of this compound derivatives in complex cellular environments?

  • Methodological Answer : Use orthogonal assays: (1) Western blotting for HIF-1α accumulation, (2) qPCR for HIF-target genes (e.g., VEGF), and (3) cellular viability assays (e.g., MTT) to exclude cytotoxicity. Dose-response curves in hypoxia-mimetic conditions (e.g., CoCl₂ treatment) control for off-target effects. Data normalization to housekeeping genes/proteins and outlier removal via Grubbs’ test enhance reliability .

Q. What strategies address low solubility of this compound in aqueous assays without altering bioactivity?

  • Methodological Answer : Co-solvent systems (e.g., DMSO/PBS mixtures ≤0.1% v/v) maintain compound stability. Nanoparticle encapsulation (e.g., PLGA) enhances dispersibility, with dynamic light scattering (DLS) monitoring particle size. Parallel artificial membrane permeability assays (PAMPA) assess passive diffusion. Control experiments verify that formulation additives (e.g., cyclodextrins) do not interfere with enzyme activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.